molecular formula C6H12N2O2 B13060674 3-(Azetidin-3-yloxy)propanamide

3-(Azetidin-3-yloxy)propanamide

Cat. No.: B13060674
M. Wt: 144.17 g/mol
InChI Key: BXIGZRXZFYOUMC-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yloxy)propanamide is a chemical compound with the molecular formula C6H12N2O2 and a molecular weight of 144.17 g/mol It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, connected to a propanamide group via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yloxy)propanamide typically involves the reaction of azetidine derivatives with propanamide precursors. One common method involves the nucleophilic substitution reaction where an azetidine derivative reacts with a halogenated propanamide under basic conditions to form the desired product . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and automated synthesis systems to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yloxy)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydride, potassium carbonate.

    Solvents: Dimethyl sulfoxide, tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

3-(Azetidin-3-yloxy)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yloxy)propanamide involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-3-yloxy)propanamide is unique due to its specific structural features, such as the azetidine ring and the propanamide group. These features confer distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

3-(azetidin-3-yloxy)propanamide

InChI

InChI=1S/C6H12N2O2/c7-6(9)1-2-10-5-3-8-4-5/h5,8H,1-4H2,(H2,7,9)

InChI Key

BXIGZRXZFYOUMC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCCC(=O)N

Origin of Product

United States

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